molecular formula C11H12F2O4 B1456815 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid CAS No. 1092460-76-8

3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid

Cat. No. B1456815
M. Wt: 246.21 g/mol
InChI Key: IUDNQNDPGSVOKX-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid, also known as DFMP, is a derivative of ibuprofen. It has a molecular weight of 246.21 g/mol .


Molecular Structure Analysis

The molecular formula of this compound is C11H12F2O4 . The InChI code is 1S/C11H12F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2,4,6,11H,3,5H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The boiling point of this compound is between 66-69°C . It is stored at ambient temperature .

Scientific Research Applications

Pharmacological Potentialities of Phytochemicals

  • Anti-Cancer and Anti-Inflammatory Properties : A review on 4′-Geranyloxyferulic acid, a compound structurally related to phenolic acids, highlights its potential as an anti-inflammatory and anti-tumor agent. This suggests that similar compounds, including 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid, may also possess valuable pharmacological properties worthy of further investigation (Epifano et al., 2015).

Environmental Impact and Biodegradation

  • Herbicide Toxicity and Environmental Fate : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, provides insights into the environmental fate and biodegradation pathways of phenolic herbicides. This knowledge could be relevant for understanding the environmental aspects of similar compounds, including their toxicity, degradation, and impact on ecosystems (Zuanazzi et al., 2020).

Antioxidant Properties and Applications

  • Antioxidant Activity of Phenolic Compounds : A review on the antioxidant properties of hydroxycinnamic acids, including cinnamic acid and its derivatives, underscores the importance of these compounds in mitigating oxidative stress and their potential applications in health and disease management. This indicates the relevance of researching compounds like 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid for their antioxidant capabilities (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

3-[4-(difluoromethoxy)-3-methoxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2,4,6,11H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDNQNDPGSVOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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